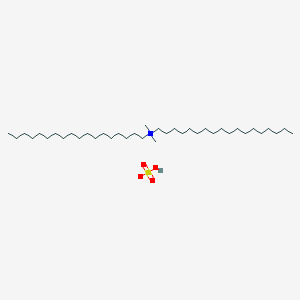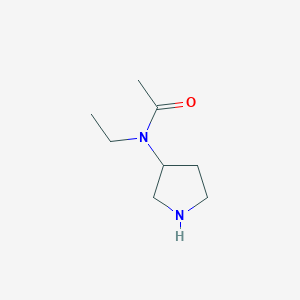
Ethyl 4-dimethylaminobenzoate
概要
説明
Synthesis Analysis
The synthesis of Ethyl 4-Dimethylaminobenzoate and its derivatives involves various chemical processes and techniques. For instance, studies have reported the synthesis of related compounds like ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate and ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate through different reaction pathways and conditions, demonstrating the versatility in synthesizing these types of compounds (Józefowicz et al., 2007), (Soršak et al., 1998).
Molecular Structure Analysis
Detailed studies on the molecular structure of Ethyl 4-Dimethylaminobenzoate have been conducted using density functional theory and other spectroscopic methods. These studies provide insights into the vibrational spectra, polarizabilities, and molecular electrostatic potential of the molecule (Amalanathan et al., 2017).
Chemical Reactions and Properties
The chemical reactions of Ethyl 4-Dimethylaminobenzoate and its derivatives have been explored in various studies. For example, the behavior of related compounds in different electronically excited states and solvents reveals information about solute-solvent exciplexes and the compound's fluorescence properties (Visser et al., 1985).
Physical Properties Analysis
The physical properties of Ethyl 4-Dimethylaminobenzoate have been the subject of research, particularly in the context of its heat capacities and thermodynamic properties. Studies have measured the molar heat capacities and analyzed the thermodynamic functions of the compound, highlighting its potential use in phase change materials (Meng et al., 2015).
Chemical Properties Analysis
The chemical properties of Ethyl 4-Dimethylaminobenzoate have been examined through various analytical techniques, providing insights into its structure, reactivity, and potential applications in different chemical reactions and processes. These studies often involve comprehensive spectroscopic analysis and theoretical calculations to understand the compound's behavior at a molecular level (Singh et al., 2012).
科学的研究の応用
Specific Scientific Field
Thermodynamics and Material Science
Summary of the Application
EDB has been studied for its potential use as a solid-liquid phase change material. This is due to its large enthalpy of solid-liquid phase transition and moderate melting temperature .
Methods of Application or Experimental Procedures
The molar heat capacities of EDB were measured by a high precision automated adiabatic calorimeter over the temperature range from 79 to 397 K. The melting temperature, the molar enthalpy, and entropy of fusion were determined .
Results or Outcomes
The melting temperature was determined to be (336.818 ± 0.017) K, the molar enthalpy and entropy of fusion were (20.761 ± 0.345) kJ mol −1 and (61.64 ± 1.03) J K −1 mol −1 respectively .
2. Photoinitiator in Visible Light System
Specific Scientific Field
Summary of the Application
EDB is used as a photoinitiator in visible light systems. It is generally used with a photoinitiator to cure coatings polymerized by ultraviolet radiation .
Methods of Application or Experimental Procedures
EDB is used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .
Results or Outcomes
The use of EDB can greatly increase the rate of polymerization by forming a free radical that acts as an oxygen scavenger as well as an active initiator .
3. UV-curing Coatings and Inks
Specific Scientific Field
Material Science and Engineering
Summary of the Application
EDB is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers .
Methods of Application or Experimental Procedures
EDB is mixed with unsaturated prepolymers and exposed to UV light. The EDB absorbs the UV light and initiates the polymerization process .
Results or Outcomes
The use of EDB in UV-curing coatings and inks leads to a rapid curing process, which is beneficial in various industrial applications .
4. Active Pharmaceutical Ingredient Intermediate
Specific Scientific Field
Summary of the Application
EDB is used as an active pharmaceutical ingredient intermediate .
Methods of Application or Experimental Procedures
In pharmaceutical chemistry, EDB can be used as a building block in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The use of EDB as an intermediate can lead to the production of various pharmaceutical compounds .
5. Cell Encapsulation
Specific Scientific Field
Summary of the Application
EDB is employed as a photoinitiator in cell encapsulation applications .
Methods of Application or Experimental Procedures
EDB is used as a photoinitiator in the process of encapsulating cells within a hydrogel matrix. The hydrogel precursors and cells are mixed with EDB and exposed to light, causing the hydrogel to polymerize and form a network around the cells .
Results or Outcomes
The use of EDB in cell encapsulation applications allows for the creation of three-dimensional cell cultures, which can be used in tissue engineering and regenerative medicine .
6. Organic Synthesis
Specific Scientific Field
Summary of the Application
EDB is useful for organic synthesis .
Methods of Application or Experimental Procedures
In organic synthesis, EDB can be used as a building block in the synthesis of various organic compounds .
Results or Outcomes
The use of EDB as a building block can lead to the production of various organic compounds .
Safety And Hazards
Ethyl 4-dimethylaminobenzoate may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Ethyl 4-dimethylaminobenzoate has potential applications in the field of solid-liquid phase change materials due to its large enthalpy of solid-liquid phase transition and moderate melting temperature . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .
特性
IUPAC Name |
ethyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUGPQWGEGAKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044763 | |
| Record name | Parbenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Pellets or Large Crystals, White crystalline powder; [Acros Organics MSDS] | |
| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-dimethylaminobenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20709 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl 4-dimethylaminobenzoate | |
CAS RN |
10287-53-3 | |
| Record name | Ethyl 4-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10287-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylbenzocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Parbenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-dimethylaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARBENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/829S8D3Y0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)



